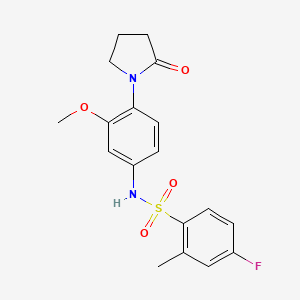

4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-methylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-12-10-13(19)5-8-17(12)26(23,24)20-14-6-7-15(16(11-14)25-2)21-9-3-4-18(21)22/h5-8,10-11,20H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRMYRIFCSOSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: Introduction of a nitro group to the benzene ring.

Reduction: Conversion of the nitro group to an amino group.

Sulfonation: Introduction of the sulfonamide group.

Fluorination: Addition of the fluoro group.

Methoxylation: Introduction of the methoxy group.

Pyrrolidinone Formation: Formation of the pyrrolidinone ring.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Aplicaciones Científicas De Investigación

4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers investigate its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mecanismo De Acción

The mechanism of action of 4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Structural Similarities and Key Differences

The following compounds share the benzenesulfonamide scaffold and pyrrolidinone/pyrimidine moieties but differ in substituents and biological activity:

Physicochemical Properties

- SwissADME Predictions (for PYB-SAs/PYB-SOs class): LogP: 2.5–3.8 (moderate lipophilicity). Water Solubility: −4.5 to −5.5 (moderate, influenced by methoxy/pyrrolidinone groups). Drug-Likeness: Compliance with Lipinski’s rules .

Key Research Findings

Substituent Position Matters :

- The 3-methoxy group in the target compound may confer better binding than 4-methoxy (as in Compound 32) due to steric and electronic effects .

- Fluorine at position 4 enhances metabolic stability and membrane permeability .

Heterocycle Impact: 2-Oxopyrrolidin-1-yl (pyrrolidinone) is superior to imidazolidin-2-one (IMZ) in tubulin binding, as seen in PYB-SAs vs. PIB-SAs . Replacing pyrrolidinone with piperazine (as in ’s analog) alters binding kinetics but reduces antimitotic activity .

Synthetic Feasibility :

- The target compound’s synthesis likely follows routes similar to Compound 32 , involving Suzuki coupling or sulfonylation .

Actividad Biológica

4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-methylbenzenesulfonamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be broken down into distinct functional groups that contribute to its biological activity:

- Fluorine Atom : Enhances lipophilicity and metabolic stability.

- Methoxy Group : May influence receptor interactions and solubility.

- Pyrrolidinone Moiety : Potentially involved in enzyme inhibition or receptor binding.

- Benzenesulfonamide Backbone : Known for various biological activities, including antibacterial properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects as an enzyme inhibitor, potential anti-cancer agent, and other therapeutic applications.

Enzyme Inhibition

Research indicates that compounds similar to 4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-methylbenzenesulfonamide exhibit inhibitory effects on various enzymes:

- Dihydrofolate Reductase (DHFR) : The compound may inhibit DHFR, a target for cancer therapy, by reducing NADPH levels in cells, leading to destabilization of the enzyme and subsequent inhibition of cell proliferation .

Anti-Cancer Properties

In vitro studies have shown that derivatives of this compound can significantly inhibit cancer cell growth:

- Case Study 1 : A derivative demonstrated moderate to high potency in ELISA-based kinase assays targeting RET kinase, a crucial player in various cancers. The study suggested that structural modifications could enhance efficacy against RET-driven tumors .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cells. This includes binding to enzymes or receptors that play critical roles in cellular signaling pathways. The unique structural features of the compound allow it to modulate these targets effectively.

Target Interaction

The interactions can be summarized as follows:

| Target | Interaction Type | Effect |

|---|---|---|

| DHFR | Inhibition | Reduced cell proliferation |

| RET | Inhibition | Decreased kinase activity |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it's essential to compare it with similar derivatives. The following table summarizes key differences:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Compound A | Chloro substitution | Moderate DHFR inhibition |

| Compound B | Hydroxy group | High RET inhibition |

| 4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-methylbenzenesulfonamide | Methoxy and pyrrolidinone moieties | Potentially high potency against multiple targets |

Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

- In Vitro Studies : Demonstrated significant inhibition of cancer cell lines through specific enzyme targeting.

- Structure-Activity Relationship (SAR) : Investigations into how modifications affect potency and selectivity against various biological targets.

- Clinical Implications : Potential applications in treating cancers driven by RET mutations or other pathways influenced by DHFR inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.